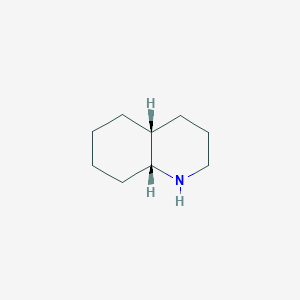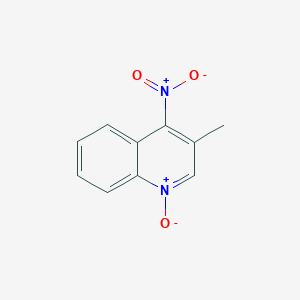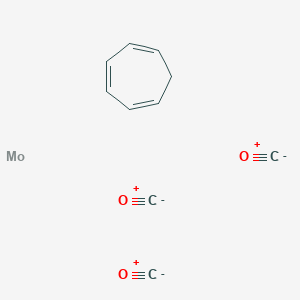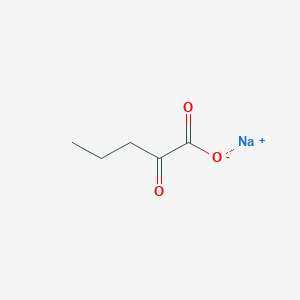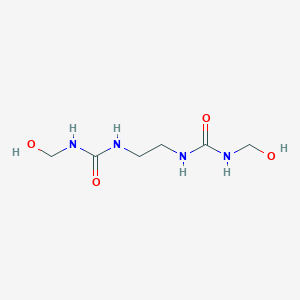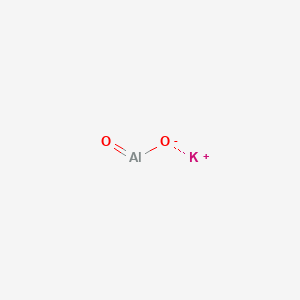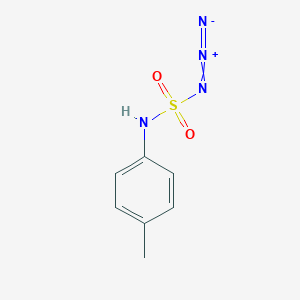
p-Tolylsulfamoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolylsulfamoyl azide, also known as TsN3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is highly explosive and sensitive to shock, friction, and heat. TsN3 is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material.
Aplicaciones Científicas De Investigación
P-Tolylsulfamoyl azide has been extensively investigated for its potential as an energetic material due to its high energy content and sensitivity to shock, friction, and heat. It has also been used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and azides. p-Tolylsulfamoyl azide has been studied for its antimicrobial properties, as it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, p-Tolylsulfamoyl azide has been investigated for its potential as a precursor for the synthesis of nitrogen-containing compounds, such as triazoles and tetrazoles.
Mecanismo De Acción
The mechanism of action of p-Tolylsulfamoyl azide is not well understood, but it is believed to involve the formation of highly reactive intermediates, such as nitrenes and azides, which can undergo a variety of reactions. p-Tolylsulfamoyl azide has been shown to react with a variety of functional groups, including alkenes, alkynes, alcohols, and amines, through a process known as the Staudinger reaction. p-Tolylsulfamoyl azide has also been shown to undergo thermal decomposition, which can lead to the formation of nitrogen gas and other products.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of p-Tolylsulfamoyl azide, as it is primarily used as a reagent in organic synthesis and has not been extensively studied in biological systems. However, studies have shown that p-Tolylsulfamoyl azide can be toxic to certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using p-Tolylsulfamoyl azide in lab experiments is its high reactivity, which allows for the synthesis of a variety of nitrogen-containing compounds. Additionally, p-Tolylsulfamoyl azide is relatively easy to synthesize and is commercially available. However, one major limitation of using p-Tolylsulfamoyl azide is its explosive nature, which requires careful handling and storage. p-Tolylsulfamoyl azide should only be used by trained professionals in a well-ventilated laboratory with appropriate safety equipment.
Direcciones Futuras
There are several potential future directions for research on p-Tolylsulfamoyl azide. One area of interest is the development of safer and more stable forms of p-Tolylsulfamoyl azide that can be used in a wider range of applications. Additionally, p-Tolylsulfamoyl azide could be further investigated for its potential as an antimicrobial agent or as a precursor for the synthesis of novel nitrogen-containing compounds. Finally, the mechanism of action of p-Tolylsulfamoyl azide could be further elucidated to better understand its reactivity and potential applications.
In conclusion, p-Tolylsulfamoyl azide is a highly reactive and explosive compound that has gained significant attention in scientific research. It is widely used as a reagent in organic synthesis and has been investigated for its potential as an energetic material. p-Tolylsulfamoyl azide has also been studied for its antimicrobial properties and potential as a precursor for the synthesis of nitrogen-containing compounds. While p-Tolylsulfamoyl azide has many advantages, its explosive nature requires careful handling and storage. Future research on p-Tolylsulfamoyl azide could lead to the development of safer and more stable forms of the compound, as well as new applications in a variety of fields.
Métodos De Síntesis
The synthesis of p-Tolylsulfamoyl azide can be achieved through various methods, including the reaction of p-toluenesulfonyl chloride with sodium azide, the reaction of p-toluenesulfonic acid with sodium azide, and the reaction of p-toluenesulfonamide with lead azide. The most commonly used method involves the reaction of p-toluenesulfonyl chloride with sodium azide in anhydrous DMF or DMSO. The reaction is exothermic and requires careful handling due to the explosive nature of the product.
Propiedades
Número CAS |
13449-20-2 |
|---|---|
Nombre del producto |
p-Tolylsulfamoyl azide |
Fórmula molecular |
C7H8N4O2S |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
1-(azidosulfonylamino)-4-methylbenzene |
InChI |
InChI=1S/C7H8N4O2S/c1-6-2-4-7(5-3-6)9-14(12,13)11-10-8/h2-5,9H,1H3 |
Clave InChI |
GDDGQFCLYKJCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] |
Otros números CAS |
13449-20-2 |
Sinónimos |
p-Tolylsulfamoyl azide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



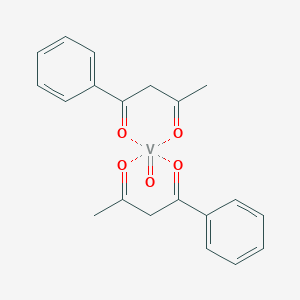
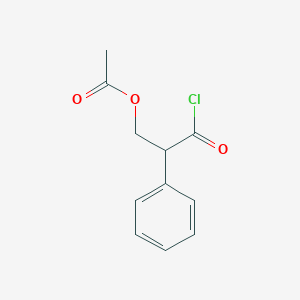
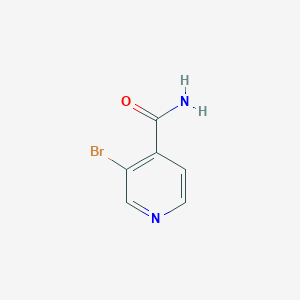
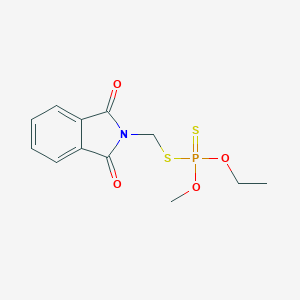
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
